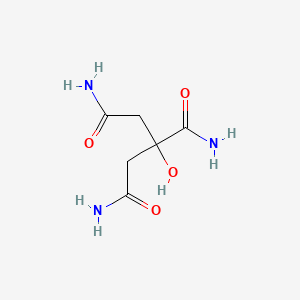

Citramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-3(10)1-6(13,5(9)12)2-4(8)11/h13H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQPXMRGNQJXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(CC(=O)N)(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208408 | |

| Record name | Citramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-59-1 | |

| Record name | 2-Hydroxy-1,2,3-propanetricarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citramide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6E26KT6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Cetrimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrimide (B107326), a quaternary ammonium (B1175870) compound, is a cationic antiseptic agent with a broad spectrum of antimicrobial activity. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to a cascade of events culminating in cell death. This technical guide provides a comprehensive overview of the core mechanisms by which Cetrimide exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Primary Mechanism: Disruption of Microbial Cell Membrane Integrity

The principal target of Cetrimide is the microbial cell membrane, a critical structure for maintaining cellular homeostasis. As a cationic surfactant, Cetrimide's positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1] This initial binding is followed by the insertion of its hydrophobic alkyl tail into the lipid bilayer.

This insertion disrupts the ordered structure of the phospholipid bilayer, leading to a series of detrimental effects:

-

Increased Membrane Permeability: The integration of Cetrimide molecules into the membrane increases its fluidity and creates pores, compromising its function as a selective barrier.

-

Leakage of Intracellular Components: The loss of membrane integrity results in the leakage of essential low-molecular-weight cytoplasmic constituents, including potassium ions (K+), inorganic phosphate, and nucleotides.[2]

-

Dissipation of Membrane Potential: The efflux of ions disrupts the electrochemical gradients across the membrane, leading to the dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes.

The culmination of these events is the loss of metabolic function and, ultimately, cell lysis.

Visualization of Membrane Disruption

The following diagram illustrates the proposed mechanism of Cetrimide's interaction with the bacterial cell membrane.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Cetrimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrimide, a potent antiseptic and cationic surfactant, is a quaternary ammonium (B1175870) compound with significant applications in the pharmaceutical and cosmetic industries.[1][2][3] Its broad-spectrum antimicrobial activity against Gram-positive and some Gram-negative bacteria, coupled with its detergent and emulsifying properties, makes it a versatile ingredient in various formulations, including antiseptic creams, wound cleansers, and medicated shampoos.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Cetrimide, tailored for professionals in research and drug development.

Chemical Structure and Composition

Cetrimide is not a single chemical entity but a mixture of several alkyltrimethylammonium bromides. The primary component is trimethyltetradecylammonium (B159623) bromide (TTAB), with smaller amounts of dodecyltrimethylammonium (B156365) bromide (DTAB) and hexadecyltrimethylammonium bromide (CTAB).[6] The general structure consists of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, which imparts its characteristic surfactant properties.

Diagram: Chemical Structure of the Main Components of Cetrimide

Caption: The primary components of Cetrimide.

Physicochemical Properties

A summary of the key physicochemical properties of Cetrimide is presented in the table below. These properties are crucial for formulation development, ensuring stability, and predicting its behavior in various systems.

| Property | Value | References |

| IUPAC Name | Trimethyl(tetradecyl)azanium;bromide | [7] |

| Synonyms | Cetrimonium bromide, TTAB | [6] |

| CAS Number | 8044-71-1 (for the mixture) | [7] |

| Chemical Formula | Primarily C₁₇H₃₈BrN (for TTAB) | |

| Molecular Weight | 336.4 g/mol (for TTAB) | |

| Appearance | White to creamy-white, voluminous, free-flowing powder | [8][9] |

| Odor | Faint, characteristic | [8] |

| Taste | Bitter, soapy | [8] |

| Melting Point | 237-250 °C (decomposes) | [10][11][12][13] |

| Boiling Point | Decomposes | [14][15] |

| Solubility | Freely soluble in water, ethanol (B145695), and chloroform (B151607); practically insoluble in ether. | [4][7][8][9] |

| pH (1% w/v aqueous solution) | 5.0 - 7.5 | [8] |

| Critical Micelle Concentration (CMC) | Approximately 0.5% in water |

Mechanism of Action

Cetrimide's antimicrobial and surfactant properties are intrinsically linked to its molecular structure.

Antimicrobial Action

As a cationic surfactant, the positively charged quaternary ammonium headgroup of Cetrimide interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[1][3] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular constituents and ultimately cell death.[2][3]

Diagram: Mechanism of Antimicrobial Action

Caption: Disruption of bacterial cell membrane by Cetrimide.

Surfactant Properties

The amphiphilic nature of Cetrimide, possessing both a hydrophobic tail and a hydrophilic head, allows it to reduce the surface tension of aqueous solutions.[9] Above its critical micelle concentration (CMC), Cetrimide molecules self-assemble into micelles, which can encapsulate poorly water-soluble substances, thereby acting as a solubilizing agent.[9]

Diagram: Micelle Formation

Caption: Self-assembly of Cetrimide molecules into a micelle.

Synthesis

Cetrimide is synthesized via the quaternization of a tertiary amine, typically trimethylamine (B31210), with a long-chain alkyl halide, such as 1-bromotetradecane (B124005) for the synthesis of TTAB.[2][8]

General Synthesis Protocol

-

Reaction Setup: A solution of 1-bromotetradecane is added to a solution of trimethylamine in a suitable solvent, such as ethanol or isopropyl alcohol.[11]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or refluxed for a specific period to ensure complete reaction.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

-

Isolation and Purification: The resulting solid product is filtered and washed with a non-polar solvent like ethyl acetate (B1210297) to remove any unreacted starting materials.[11] The crude product is then purified by recrystallization from a solvent system such as ethanol-ether.[11]

-

Drying: The purified Cetrimide is dried under vacuum to remove any residual solvents.[11]

Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the quality control of Cetrimide in raw materials and finished products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the determination of Cetrimide.

Diagram: Experimental Workflow for HPLC Analysis of Cetrimide

Caption: A typical workflow for the quantitative analysis of Cetrimide using HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and organic solvents like methanol (B129727) and acetonitrile (B52724) is typical. A common ratio is 15:60:25 (v/v/v) of 0.1M ammonium acetate, methanol, and acetonitrile. The pH of the mobile phase is adjusted to approximately 3.

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.

-

Detection: UV detection at a wavelength of 280 nm is often used.

-

Injection Volume: A 10 µL injection volume is typical.

-

Quantification: The concentration of Cetrimide is determined by comparing the peak area of the sample to that of a standard solution of known concentration.

Titration

Titration methods are employed for the assay of Cetrimide, particularly for determining its purity. The European Pharmacopoeia describes an assay method for Cetrimide.[8] Alternative titration methods, such as titration with perchloric acid or silver nitrate, have also been reported to provide high accuracy and precision.[8]

A detailed protocol as per the European Pharmacopoeia should be followed for regulatory compliance. The general principle involves a two-phase titration.

-

Sample Preparation: A known weight of Cetrimide is dissolved in water.

-

Extraction: The aqueous solution is transferred to a separating funnel, and chloroform and a solution of potassium iodide are added. The mixture is shaken, and the chloroform layer is discarded. This extraction step is repeated.

-

Titration: After acidification with hydrochloric acid, the aqueous layer is titrated with a standard solution of potassium iodate (B108269).

-

Endpoint Detection: The endpoint is determined by the disappearance of the deep brown color of iodine. A small amount of chloroform can be added to better visualize the color change in the organic phase.

-

Blank Titration: A blank titration is performed to account for any interfering substances.

-

Calculation: The percentage of alkyltrimethylammonium bromides is calculated from the volume of potassium iodate solution consumed.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of Cetrimide.

| Spectroscopic Data | Interpretation | References |

| ¹H NMR (in CDCl₃) | Signals corresponding to the methyl protons of the trimethylammonium group, the methylene (B1212753) protons of the long alkyl chain, and the terminal methyl group of the alkyl chain are observed. A representative spectrum shows peaks around δ 3.47 (s, 9H, N(CH₃)₃), 3.56 (m, 2H, NCH₂), 1.72 (m, 2H, NCH₂CH₂), 1.18-1.42 (m, 22H, N(CH₂)₂(CH₂)₁₁), and 0.86 (t, 3H, N(CH₂)₁₃CH₃). | [11] |

| ¹³C NMR (in CDCl₃) | Resonances for the carbon atoms of the trimethylammonium group, the methylene carbons of the alkyl chain, and the terminal methyl carbon are present. A representative spectrum shows peaks around δ 63.7 (NCH₂), 51.3 (N(CH₃)₃), and various signals for the alkyl chain carbons between δ 14.1 and 31.9. | [11] |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the alkyl chain, and C-N stretching of the quaternary ammonium group are expected. | - |

| UV-Vis Spectroscopy | Cetrimide does not possess a strong chromophore and thus exhibits weak UV absorption. | - |

Safety and Toxicology

Cetrimide is generally considered safe for topical use in diluted concentrations. However, concentrated solutions can cause skin and eye irritation.[1] Ingestion can lead to gastrointestinal irritation.[8] It is important to handle Cetrimide with appropriate personal protective equipment in a laboratory or manufacturing setting.

Conclusion

Cetrimide's unique combination of antimicrobial and surfactant properties has established it as a valuable component in numerous pharmaceutical and personal care products. A thorough understanding of its chemical structure, physicochemical properties, and analytical methodologies is paramount for formulation scientists and researchers to ensure the development of safe, effective, and stable products. This guide provides a foundational technical overview to support these endeavors.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Cetyltrimethylammonium bromide - American Chemical Society [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cetrimide Ph.Eur and Strong Cetrimide (cGMP) - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 7. fiveable.me [fiveable.me]

- 8. research.biust.ac.bw [research.biust.ac.bw]

- 9. uspbpep.com [uspbpep.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. organic chemistry - Production of CTAB - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in … [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Solubility and Stability of Cetrimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cetrimide, a quaternary ammonium (B1175870) compound widely used as an antiseptic and surfactant. The information presented herein is intended to support research, development, and formulation activities involving this critical pharmaceutical ingredient.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of an active pharmaceutical ingredient (API) like Cetrimide is fundamental to its formulation, efficacy, and safety.

-

Solubility dictates the concentration of a substance that can be dissolved in a given solvent to form a homogeneous solution. It is a critical parameter for achieving desired therapeutic concentrations and ensuring bioavailability.

-

Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions. Ensuring the stability of Cetrimide in a formulation is paramount to maintaining its potency and preventing the formation of potentially harmful degradation products.

Solubility Profile of Cetrimide

Cetrimide is a mixture of quaternary ammonium salts, primarily trimethyltetradecylammonium (B159623) bromide. Its solubility is influenced by the nature of the solvent, temperature, and pH.

Qualitative and Quantitative Solubility Data

The solubility of Cetrimide in various common solvents is summarized in the table below. The data is compiled from various pharmacopeial and scientific sources.

| Solvent | Qualitative Description | Quantitative Solubility |

| Water | Freely soluble[1][2][3][4] | 1 part in 10 parts of water[1]; 20 g/100 mL[5]; 560,000 mg/L at 20°C, pH 7[6]; Soluble in 1 M water at 20°C[7] |

| Ethanol (95%) | Freely soluble[1][2][3][4] | ≥112.6 mg/mL[8] |

| Methanol | Soluble | - |

| Isopropanol | Soluble | - |

| Chloroform | Freely soluble[1][2][3] | - |

| Acetone | Sparingly soluble[9] | - |

| Ether | Practically insoluble[1][2][3] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥5.33 mg/mL[8] |

Stability Profile of Cetrimide

Cetrimide is generally a stable compound, particularly in its dry, solid state. However, its stability in solution is influenced by several factors.

General Stability Characteristics

-

Solid State: Cetrimide is chemically stable in its dry, powdered form.[1][5]

-

Aqueous Solutions: Aqueous solutions of Cetrimide are stable at ambient temperatures and can be sterilized by autoclaving.[1][5]

Factors Affecting Stability

The stability of Cetrimide in solution is dependent on the following factors:

-

pH: Cetrimide is most effective and stable in neutral or slightly alkaline solutions.[1] Its activity is significantly reduced in acidic media.[1]

-

Presence of Metal Ions: The presence of metal ions in aqueous solutions can reduce the antimicrobial activity of Cetrimide.[1][5]

-

Organic Matter: The presence of organic matter can also diminish the stability and efficacy of Cetrimide solutions.[1]

-

Light: While not extensively detailed in the provided results, photostability is a critical parameter for all pharmaceuticals. Forced degradation studies under UV light are necessary to fully characterize the photostability of Cetrimide.

The logical relationship of factors affecting Cetrimide stability is visualized below.

Caption: Key factors influencing the chemical stability of Cetrimide in solution.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of Cetrimide.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of Cetrimide in a specific solvent.

Materials:

-

Cetrimide powder

-

Selected solvent (e.g., water, ethanol)

-

Glass flasks with stoppers

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of Cetrimide powder to a glass flask.

-

Add a known volume of the selected solvent to the flask.

-

Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Visually inspect the flask to confirm the presence of undissolved solid, indicating a saturated solution.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample to remove any undissolved particles.

-

Analyze the concentration of Cetrimide in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the solubility of Cetrimide in the solvent at the specified temperature.

The experimental workflow for solubility determination is illustrated in the following diagram.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of Cetrimide by separating its intact form from any potential degradation products.

Objective: To develop and validate an HPLC method capable of quantifying the decrease in Cetrimide concentration and detecting the formation of degradation products over time.

Materials:

-

Cetrimide reference standard

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

-

HPLC column (e.g., C18)

-

Forced degradation equipment (e.g., oven, UV chamber, acid/base/oxidizing agent solutions)

Procedure:

1. Forced Degradation Studies:

-

Acid and Base Hydrolysis: Expose Cetrimide solutions to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

-

Oxidation: Treat a Cetrimide solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose solid Cetrimide and a Cetrimide solution to dry heat.

-

Photodegradation: Expose solid Cetrimide and a Cetrimide solution to UV light.

2. Method Development and Optimization:

-

Select an appropriate HPLC column and mobile phase to achieve good separation between the Cetrimide peak and any degradation product peaks.

-

Optimize chromatographic conditions such as mobile phase composition, pH, flow rate, and column temperature.

3. Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess Cetrimide in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Range: Define the concentration interval over which the method is precise, accurate, and linear.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

4. Stability Study:

-

Store Cetrimide solutions under various conditions (e.g., different temperatures, humidity levels, and light exposures).

-

At specified time points, analyze the samples using the validated stability-indicating HPLC method.

-

Quantify the remaining Cetrimide and any formed degradation products to determine the degradation kinetics.

The logical flow of developing a stability-indicating HPLC method is depicted below.

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This technical guide provides essential information on the solubility and stability of Cetrimide, supported by detailed experimental protocols. The presented data and methodologies are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical industry, aiding in the development of safe, effective, and stable formulations containing Cetrimide. Further research into the quantitative solubility in a broader range of organic solvents and a more detailed investigation of degradation kinetics under specific stress conditions would be beneficial for a more complete understanding of this important pharmaceutical compound.

References

- 1. phexcom.com [phexcom.com]

- 2. Cetrimide (BP, Ph. Eur.) pure, pharma grade Experts, Your Trusted Choice [ar-reagent.com]

- 3. 1119-97-7 CAS | CETRIMIDE | Quaternary Ammonium Compounds | Article No. 2669D [lobachemie.com]

- 4. Cetrimide | BHM Chemicals [bhm-chemicals.com]

- 5. Cetrimide CAS#: 8044-71-1 [m.chemicalbook.com]

- 6. Cetrimide [sitem.herts.ac.uk]

- 7. enamine.net [enamine.net]

- 8. apexbt.com [apexbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Foundational Research on Citramide Synthesis and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning Citramide (2-hydroxypropane-1,2,3-tricarboxamide) and its derivatives. The focus of this document is on the synthesis, experimental protocols, and the quantitative assessment of the performance of these compounds, primarily in the context of their application as kinetic hydrate (B1144303) inhibitors (KHIs) in the oil and gas industry. While this compound's primary application lies in industrial chemistry, this guide serves as a comprehensive resource for professionals interested in its chemical synthesis and physical properties.

Introduction to this compound and its Derivatives

This compound is a molecule derived from citric acid, characterized by a central hydroxyl group and three carboxamide functionalities. Its derivatives, particularly trialkyl citramides and bis(trialkyl citric acid) amides, have garnered attention for their potential as non-polymeric kinetic hydrate inhibitors. These compounds are designed to delay the formation of gas hydrates in pipelines, a critical issue in the energy sector. Research has focused on modifying the alkyl substituents on the amide groups to optimize their performance in preventing hydrate nucleation and growth.[1]

It is important to note that extensive research into the biological signaling pathways of this compound and its derivatives is not available in the current scientific literature. The primary application and research focus for these compounds have been in industrial settings, specifically as kinetic hydrate inhibitors. Therefore, this guide will focus on the chemical synthesis and physical performance of these molecules.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives primarily involves the amidation of citric acid esters, followed by further modifications to create more complex structures.

Synthesis of Trialkyl Citramides

The foundational step in producing this compound derivatives is the synthesis of trialkyl citramides from triethyl citrate (B86180) and the corresponding alkyl amines.

This protocol is adapted from the methodology described in the work by Ghosh & Kelland (2022).

Materials:

-

Triethyl citrate (1 equivalent)

-

Alkyl amine (e.g., n-propylamine, isobutylamine) (6.6 equivalents total)

-

Methanol

-

100 mL round-bottom flask

-

Magnetic stirrer

-

Rota-vacuum

Procedure:

-

In a 100 mL round-bottom flask, combine triethyl citrate (1 equivalent), the chosen alkyl amine (3.3 equivalents), and methanol.

-

Stir the reaction mixture at room temperature for 3 days.

-

After 3 days, inject an additional 3.3 equivalents of the alkyl amine into the reaction mixture.

-

Continue stirring at room temperature for one more day.

-

Dry the resulting mixture in a rota-vacuum at 70 °C for 2 hours to yield the trialkyl this compound. The formation of the product is typically confirmed by NMR spectroscopy.[1]

Synthesis of Bis(trialkyl citric acid) Amides

To enhance the kinetic hydrate inhibition performance, trialkyl citramides can be dimerized to form bis(trialkyl citric acid) amides. This is achieved by reacting two equivalents of a trialkyl this compound with a diacid dichloride.

This protocol is also based on the work of Ghosh & Kelland (2022).

Materials:

-

Trialkyl this compound (4.4 mmol)

-

Aliphatic acid-dichloride (e.g., malonyl dichloride, oxydiacetyl dichloride) (2.0 mmol)

-

Triethylamine (B128534) (NEt₃) (8 mmol)

-

Dichloromethane (DCM)

-

100 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve the trialkyl this compound (4.4 mmol) and triethylamine (8 mmol) in 20 mL of DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the respective aliphatic acid-dichloride (2.0 mmol) in 10 mL of DCM to the trialkyl this compound solution over a period of 30 minutes with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

The resulting bis(trialkyl citric acid) amide can then be isolated and purified.

Quantitative Data on Performance

The primary quantitative measure of performance for this compound derivatives is their effectiveness as kinetic hydrate inhibitors. This is typically assessed by measuring the onset temperature of gas hydrate formation in high-pressure rocking cell experiments. A lower onset temperature indicates better KHI performance.

The following tables summarize the KHI test results for various mono- and bis-(trialkyl citric acid) amides and polymaleic trialkylthis compound esters from slow constant cooling experiments.[1][2]

Table 1: Slow Constant Cooling KHI Test Results for Mono- and Bis-(trialkyl citric acid) Amides

| Entry | Sample | Concentration (ppm) | Avg. Onset Temperature (Tₒ) (°C) | Standard Deviation (°C) |

| 1 | No additive | - | 17.2 | 0.6 |

| 2 | VP:VCap 1:1 | 2500 | 8.9 | 0.4 |

| 3 | TnPrCAm | 2500 | 16.3 | 0.4 |

| 4 | TiBuCAm | 2500 | 13.9 | 0.5 |

| 5 | Malonyl-TnPrCAm | 2500 | 16.3 | 0.5 |

| 6 | Malonyl-TiBuCAm | 2500 | 13.5 | 0.6 |

| 7 | Oxydiacetyl-TnPrCAm | 2500 | 12.8 | 0.4 |

| 8 | Oxydiacetyl-TiBuCAm | 2500 | 8.4 | 0.3 |

| 9 | Oxydiacetyl-TiBuCAm + n-decane | 2500 | 6.2 | 0.4 |

TnPrCAm: Tri-n-propylthis compound TiBuCAm: Tri-iso-butylthis compound VP:VCap 1:1: N-vinyl pyrrolidone/N-vinyl caprolactam 1:1 copolymer (a standard KHI)

Table 2: Slow Constant Cooling KHI Test Results for Polymaleic Trialkylthis compound Esters

| Entry | Sample | Concentration (ppm) | Avg. Onset Temperature (Tₒ) (°C) | Standard Deviation (°C) |

| 1 | PMA (MW 800) | 2500 | 17.1 | 0.3 |

| 2 | PMA-TnPrCAm | 2500 | 13.4 | 0.6 |

| 3 | PMA-TiBuCAm | 2500 | 11.6 | 0.7 |

| 4 | PMA-TnPrCAm/TiBuCAm (1:1) | 2500 | 12.8 | 0.2 |

PMA: Polymaleic anhydride

Mandatory Visualizations

Synthesis Workflows

The following diagrams illustrate the synthesis pathways for trialkyl citramides and their bis-amide derivatives.

Caption: Synthesis workflow for Trialkyl Citramides.

Caption: Synthesis workflow for Bis(trialkyl citric acid) Amides.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating the kinetic hydrate inhibitor performance of this compound derivatives.

Caption: Experimental workflow for KHI performance testing.

References

Unveiling the Surfactant Power of Cetrimide: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core surfactant properties of Cetrimide (B107326). This document provides a detailed exploration of its physicochemical characteristics, mechanism of action, and key experimental applications, with a focus on quantitative data and detailed methodologies.

Introduction to Cetrimide: A Cationic Surfactant

Cetrimide, a quaternary ammonium (B1175870) compound, is a potent cationic surfactant widely utilized in research and pharmaceutical applications for its excellent antiseptic, detergent, and antimicrobial properties.[1][2][3] Its amphiphilic nature, comprising a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, allows it to reduce the surface tension of aqueous solutions, thereby enhancing wetting and spreading.[3] This guide delves into the fundamental surfactant characteristics of Cetrimide, providing researchers with the essential knowledge to effectively harness its properties in their work.

Physicochemical Properties of Cetrimide

The efficacy of Cetrimide as a surfactant is defined by several key physicochemical parameters. These properties are crucial for understanding its behavior in solution and its interactions with biological systems.

Data Presentation: Quantitative Surfactant Properties

The following tables summarize the critical quantitative data related to the surfactant properties of Cetrimide.

| Property | Value | Conditions | Source(s) |

| Critical Micelle Concentration (CMC) | ~0.01% (w/v) | Aqueous solution | [2] |

| 0.025 mol/L | Aqueous solution | ||

| 0.97 mg/mL | In Phosphate Buffered Saline (PBS) | [4] | |

| Aggregation Number | 75 - 120 (average ~95) | At 30°C | [5][6] |

| 48 | At CMC, 303 K | [1] | |

| Molecular Weight | 336.4 g/mol | [7] | |

| Solubility | Freely soluble in water and ethanol (B145695) | [2] |

| Concentration (% w/v) | Surface Tension (mN/m) |

| 0.1 | 45.3 |

| 0.25 | 40.1 |

| 0.50 | 36.2 |

| 0.75 | 35.8 |

| 1.0 | 35.5 |

| 2.0 | 35.2 |

Mechanism of Action: Disruption of Bacterial Cell Membranes

The primary antimicrobial mechanism of Cetrimide stems from its cationic nature, which facilitates its interaction with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids.[8] This interaction leads to the disruption of membrane integrity, causing the leakage of essential intracellular components, including potassium ions, and ultimately resulting in cell death.[9][10][11][12] While the action is primarily a direct biophysical disruption, this alteration of the membrane potential can interfere with cellular signaling processes.[8][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Cetrimide, allowing researchers to replicate and adapt these procedures for their specific needs.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This protocol outlines the steps to determine the CMC of Cetrimide by measuring the change in conductivity of its aqueous solution with increasing concentration.

Materials:

-

Cetrimide powder

-

Deionized water

-

Conductivity meter and probe

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Prepare a stock solution of Cetrimide of a known concentration above its expected CMC.

-

Place a known volume of deionized water in a beaker with a magnetic stir bar.

-

Immerse the conductivity probe into the water, ensuring it does not touch the sides or bottom of the beaker.

-

Allow the temperature to equilibrate and record the initial conductivity.

-

Titrate the Cetrimide stock solution into the water in small, precise increments using a burette.

-

After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.

-

Continue the titration well beyond the expected CMC.

-

Plot the conductivity as a function of the Cetrimide concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

DNA Extraction from Plant Tissue using the CTAB Method

This protocol details the widely used CTAB (Cetyl Trimethylammonium Bromide, a primary component of Cetrimide) method for extracting high-quality DNA from plant tissues.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol (B130326) (ice-cold)

-

70% Ethanol (ice-cold)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Microcentrifuge tubes

-

Water bath or heating block

-

Centrifuge

Procedure:

-

Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-warmed (65°C) CTAB extraction buffer with 2% 2-mercaptoethanol (added just before use).

-

Vortex thoroughly to mix and incubate at 65°C for 60 minutes, with occasional inversion.

-

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

-

Mix by inversion for 5-10 minutes to form an emulsion.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.

-

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

-

Mix gently by inversion and incubate at -20°C for at least 30 minutes to precipitate the DNA.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

-

Resuspend the DNA pellet in 50-100 µL of TE buffer.

Visualization of Micelle Formation

Above the Critical Micelle Concentration (CMC), individual surfactant monomers self-assemble into spherical structures called micelles. The hydrophobic tails orient towards the core, creating a nonpolar microenvironment, while the hydrophilic heads form the outer shell, interacting with the aqueous solvent.

Conclusion

Cetrimide's robust surfactant properties, coupled with its antimicrobial efficacy, make it an invaluable tool in various research disciplines. This technical guide provides a foundational understanding of its physicochemical characteristics and practical applications. By leveraging the quantitative data and detailed protocols presented herein, researchers can optimize their experimental designs and further explore the potential of this versatile cationic surfactant.

References

- 1. mdpi.com [mdpi.com]

- 2. phexcom.com [phexcom.com]

- 3. Cetrimide | BHM Chemicals [bhm-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 6. CETYLTRIMETHYLAMMONIUM BROMIDE - Ataman Kimya [atamanchemicals.com]

- 7. Cetrimide - CD Formulation [formulationbio.com]

- 8. Effect of cetrimide 2% with and without photodynamic therapy to reduce Streptococcus mutans burden in dentinal carious lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Leakage of K+ ions from Staphylococcus aureus in response to tea tree oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular mechanisms for bacterial potassium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of Cetrimide as a quaternary ammonium compound

Abstract: This technical guide provides an in-depth exploration of Cetrimide, a prominent quaternary ammonium (B1175870) compound (QAC). It details its historical discovery, chemical composition, and evolution as a widely used antiseptic and surfactant. The document elucidates its mechanism of action against microorganisms, supported by quantitative data on its antimicrobial efficacy. Furthermore, it presents detailed experimental protocols for assessing its activity and visual diagrams illustrating key biological and chemical processes. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Cetrimide's scientific background and applications.

The Dawn of Quaternary Ammonium Antiseptics

Quaternary ammonium compounds (QACs) are a class of cationic surfactants characterized by a positively charged polyatomic ion of the structure [NR4]+, where R represents alkyl or aryl groups.[1] Their biocidal properties were first highlighted by Jacobs and Heidelberg in 1916.[2] A significant advancement came in 1935 when Domagk demonstrated that attaching a long aliphatic group to the quaternary nitrogen atom enhanced these biocidal properties, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), the first-generation QAC.[2][3] These compounds act as potent antimicrobial agents by disrupting the cell membranes of bacteria, fungi, and enveloped viruses.[1][4]

Discovery and Commercial Introduction of Cetrimide

Cetrimide was first discovered and developed by Imperial Chemical Industries (ICI).[5][6] It was introduced commercially under the brand name 'Cetavlon'.[5][6] Barnes first described its use as a combined cleanser and skin antiseptic in 1942.[6] Cetrimide is not a single substance but an antiseptic mixture of three primary quaternary ammonium compounds: tetradonium bromide (TTAB), cetrimonium (B1202521) bromide (CTAB), and laurtrimonium bromide (DTAB).[5][6] Its development marked a significant step in antiseptic applications, combining detergent properties with effective antimicrobial action.[6] ICI later expanded its product line by introducing 'Savlon', a formulation that combined the broad-spectrum activity of Cetrimide with chlorhexidine.[5] The Savlon brand was subsequently sold to Johnson & Johnson in 1992.[5]

Composition and Physicochemical Properties

Pure Cetrimide presents as a white, crystalline powder that is highly soluble in water and alcohol.[7] This solubility is crucial for its formulation into various antiseptic solutions, creams, and ointments.[7] As a cationic surfactant, it effectively reduces the surface tension of liquids, which enhances its cleaning and antimicrobial effects.[6][7]

Chemical Composition

Cetrimide is primarily a mixture of alkyltrimethylammonium bromides. The main components are detailed in Table 1.

| Table 1: Primary Components of Cetrimide | |

| Component Name | Abbreviation |

| Tetradonium Bromide (Myristyltrimethylammonium bromide) | TTAB / MITMAB |

| Cetrimonium Bromide (Hexadecyltrimethylammonium bromide) | CTAB |

| Laurtrimonium Bromide (Dodecyltrimethylammonium bromide) | DTAB / LTAB |

| Source:[5][6] |

Physicochemical Data

The properties of the individual quaternary ammonium salts that constitute Cetrimide are summarized in Table 2.

| Table 2: Physicochemical Properties of Cetrimide Components | |||

| Component | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| Laurtrimonium Bromide (C12) | C15H34BrN | - | 1119-94-4 |

| Tetradonium Bromide (C14) | C17H38BrN | - | 1119-97-7 |

| Cetrimonium Bromide (C16) | C19H42BrN | 364.45 | 57-09-0 |

| Source:[5][8] |

Mechanism of Antimicrobial Action

Cetrimide exerts its bactericidal effect through a multi-step process targeting the microbial cell membrane.[7][9] Its mechanism is characteristic of cationic surfactants.[6]

-

Adsorption and Binding: As a positively charged molecule, the Cetrimide cation is electrostatically attracted to the negatively charged bacterial cell surface.[3][7] It adsorbs onto the cell wall and begins to penetrate it.[3]

-

Membrane Disruption: The compound disrupts the cytoplasmic membrane's integrity.[4][7][10] It targets the phospholipid bilayer, causing a loss of structural organization and increased permeability.[11]

-

Leakage of Cellular Contents: The damage to the membrane allows essential, low-molecular-weight cellular constituents, such as potassium ions and nucleotides, to leak from the cell.[6][7][11]

-

Cell Lysis and Death: The extensive loss of cellular contents and disruption of metabolic processes ultimately leads to cell lysis and death.[2][7] At higher concentrations, Cetrimide can also cause coagulation and precipitation of cytoplasmic proteins and nucleic acids.[11]

Antimicrobial Spectrum and Efficacy

Cetrimide is a broad-spectrum antiseptic with bactericidal activity against a wide range of Gram-positive bacteria and, at higher concentrations, some Gram-negative bacteria.[6][12] It also possesses variable antifungal activity and is effective against certain viruses.[12] However, it is generally ineffective against bacterial spores.[12] Its efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

| Table 3: Antimicrobial Efficacy of Cetrimide Against Pseudomonas aeruginosa | |

| Parameter | Value Range (µ g/100 µl) |

| Minimum Inhibitory Concentration (MIC) | 0.016 - 2.048 |

| Most Frequent MIC | 0.256 |

| Source: Data from a study on P. aeruginosa isolates.[13] |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of Cetrimide against a bacterial isolate.

1. Preparation of Materials:

-

Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus, P. aeruginosa) in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically 0.5 McFarland standard. This corresponds to a specific bacterial concentration (e.g., ~1.5 x 10^8 CFU/mL).[14] Dilute this suspension to the final working concentration.

-

Cetrimide Stock Solution: Prepare a concentrated stock solution of Cetrimide in a sterile solvent (e.g., deionized water).

-

Microtiter Plate: Use a sterile 96-well microtiter plate.[15]

2. Assay Procedure:

-

Media Dispensing: Add 100 µL of sterile broth to all wells of the 96-well plate.[15]

-

Serial Dilution: Add a defined volume of the Cetrimide stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring a portion of the solution from the first well to the second, and so on, across the plate to create a range of decreasing concentrations.[14][16]

-

Inoculation: Add a standardized volume of the prepared bacterial inoculum to each well (except the sterility control well).[14][15]

-

Controls:

3. Incubation and Reading:

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a standard period (e.g., 18-24 hours).[14]

-

Result Interpretation: The MIC is the lowest concentration of Cetrimide at which no visible bacterial growth (turbidity) is observed.[14] This can be assessed visually or by using a plate reader to measure optical density.[14]

Synthesis of Cetrimide Components

The synthesis of the individual alkyltrimethylammonium bromides that comprise Cetrimide is a straightforward chemical process. The general method involves the reaction of a long-chain alkyl halide with trimethylamine. This is a type of nucleophilic substitution reaction where the amine acts as the nucleophile.

A representative synthesis for Cetyltrimethylammonium Bromide (CTAB) was reported in 1946 by Shelton and co-workers.[17]

Reaction: Cetyl Bromide (1-Bromohexadecane) + Trimethylamine → Cetyltrimethylammonium Bromide (CTAB)

Clinical and Other Applications

Cetrimide's combination of detergent and antiseptic properties makes it highly versatile.

-

Wound Care: It is widely used in 1-3% solutions for cleaning and disinfecting wounds, minor burns, and abrasions to prevent infection.[5][7]

-

Surgical Preparation: It is used for preoperative skin disinfection and for sterilizing surgical instruments.[6][7]

-

Dermatological Conditions: Formulations containing Cetrimide are prescribed for conditions like seborrhoeic dermatitis.[6]

-

Combination Therapy: Cetrimide is often combined with other agents, such as chlorhexidine, to enhance its antiseptic efficacy.[5] It is also a component in formulations designed to provide anesthesia and pain relief during wound debridement.[9]

-

Non-Clinical Uses: Cetrimide is used in the synthesis of nanoparticles and as a component in DNA extraction buffers in molecular biology.[8][18]

Conclusion

From its initial discovery by ICI to its current status as a staple antiseptic, Cetrimide has a rich history rooted in the development of quaternary ammonium compounds. Its efficacy stems from a well-understood mechanism of microbial membrane disruption, providing broad-spectrum antimicrobial coverage. The combination of detergent and bactericidal properties ensures its continued relevance in clinical, pharmaceutical, and research settings. This guide provides a foundational technical overview for professionals engaged in the study and application of antiseptic agents.

References

- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 2. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]

- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicalservicesjournal.com [clinicalservicesjournal.com]

- 5. Cetrimide - Wikipedia [en.wikipedia.org]

- 6. CETRIMIDE - Ataman Kimya [atamanchemicals.com]

- 7. studyguides.com [studyguides.com]

- 8. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Pharmaceutical Microbiology [pharmamicroresources.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. mims.com [mims.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. actascientific.com [actascientific.com]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acs.org [acs.org]

- 18. CETYLTRIMETHYLAMMONIUM BROMIDE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Citramide and the Commonly Associated Cetrimide

Introduction

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing detailed information on the chemical entity known as Citramide (CAS Number: 597-59-1). A significant point of clarification is the common confusion between "this compound" and "Cetrimide," a distinct antiseptic agent. This guide will first delineate the two compounds and then provide available technical data for this compound. Due to the limited public information on this compound (CAS 597-59-1) and the frequent misattribution of Cetrimide's properties to it, this guide will also offer a comprehensive overview of Cetrimide's technical specifications, experimental protocols, and applications to address this widespread ambiguity and provide a valuable resource.

Disambiguation: this compound vs. Cetrimide

It is crucial to distinguish between this compound and Cetrimide, as they are chemically distinct substances often confounded in commercial and scientific literature.

-

This compound (CAS 597-59-1) is chemically identified as 2-hydroxypropane-1,2,3-tricarboxamide . It is a derivative of citric acid.

-

Cetrimide is a mixture of quaternary ammonium (B1175870) salts, primarily trimethyltetradecylammonium bromide (TTAB) , and may also contain dodecyl- and hexadecyl-trimethylammonium bromides.[1] It is a potent antiseptic and cationic surfactant.[2] The CAS number for the mixture is often cited as 8044-71-1 , while the primary component, TTAB, has the CAS number 1119-97-7 .[][4]

This guide will now proceed to detail the available information for both compounds, clearly demarcating the data for each.

Technical Data: this compound (CAS 597-59-1)

This compound, with the IUPAC name 2-hydroxypropane-1,2,3-tricarboxamide, is a compound for which detailed experimental applications in drug development are not extensively documented in publicly accessible literature. It is sometimes described as a surfactant and emulsifier in cosmetic formulations.[5]

Chemical Structure and Properties of this compound

The chemical structure and key properties of this compound are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of this compound (CAS 597-59-1)

| Property | Value | Reference(s) |

| CAS Number | 597-59-1 | [5] |

| Molecular Formula | C₆H₁₁N₃O₄ | [5] |

| Molecular Weight | 189.17 g/mol | [5] |

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxamide | [5] |

| Synonyms | Citric acid triamide | |

| Elemental Analysis | C: 38.10%, H: 5.86%, N: 22.21%, O: 33.83% | [5] |

| InChI Key | MPQPXMRGNQJXGO-UHFFFAOYSA-N | [5] |

| SMILES | NC(=O)CC(O)(CC(N)=O)C(N)=O | [5] |

Technical Data: Cetrimide

Cetrimide is a well-documented antiseptic agent with broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] Its surfactant properties are integral to its function in cleaning and disinfecting wounds and in various pharmaceutical preparations.[6]

Chemical Composition and Properties of Cetrimide

Table 2: Physicochemical Properties of Cetrimide

| Property | Value | Reference(s) |

| Primary CAS Number | 8044-71-1 (for the mixture) | [] |

| Primary Component | Trimethyltetradecylammonium bromide (TTAB) | [1] |

| Component CAS | 1119-97-7 (for TTAB) | [4] |

| Molecular Formula | C₁₇H₃₈BrN (for TTAB) | [7] |

| Molecular Weight | 336.4 g/mol (for TTAB) | [7] |

| Appearance | White to creamy-white, free-flowing powder | [7] |

| Odor | Faint, characteristic | [7] |

| Solubility | Freely soluble in water and ethanol | [7] |

| Category | Cationic Surfactant, Antiseptic, Disinfectant | [7] |

Applications in Research and Drug Development

Cetrimide is utilized in several key areas relevant to scientific research and pharmaceutical formulation:

-

Antiseptic Formulations: Used in creams, ointments, and aqueous solutions for wound cleansing and the treatment of skin infections.[6]

-

Preservative: Employed as an antimicrobial preservative in topical pharmaceutical products, including some eye drops.[7]

-

Microbiology: A critical component of Cetrimide agar (B569324), a selective medium for the isolation of Pseudomonas aeruginosa.[8]

-

Drug Delivery: Its properties as a cationic surfactant are being explored for their potential in advanced drug delivery systems.[6]

Experimental Protocols

Preparation of a Cetrimide Antiseptic Cream (o/w emulsion)

This protocol describes the formulation of a basic oil-in-water antiseptic cream containing Cetrimide.

Ingredients:

-

Cetrimide: 0.5 g

-

Cetostearyl alcohol: 5.0 g

-

Liquid paraffin (B1166041): 50.0 g

-

Purified water: to 100.0 g

Procedure:

-

Oily Phase Preparation: In a suitable beaker, melt the cetostearyl alcohol and liquid paraffin together and heat to approximately 60-70°C.[9]

-

Aqueous Phase Preparation: In a separate beaker, dissolve the Cetrimide in the purified water and heat to the same temperature (60-70°C).[9]

-

Emulsification: Slowly add the aqueous phase to the oily phase with continuous, vigorous stirring until the mixture cools and a cream is formed.[9][10]

-

Packaging: Transfer the resulting cream into a suitable container and label appropriately.[10]

Caption: Workflow for the preparation of a Cetrimide cream.

Preparation of Cetrimide Agar

This protocol details the preparation of Cetrimide agar for the selective isolation of Pseudomonas aeruginosa.

Composition per Liter:

-

Pancreatic digest of gelatin: 20.0 g

-

Magnesium chloride: 1.4 g

-

Potassium sulfate: 10.0 g

-

Cetrimide: 0.3 g

-

Glycerol (B35011): 10.0 ml

-

Agar: 13.6 g

-

Distilled water: 1000 ml

Procedure:

-

Suspension: Suspend 45.3 g of the powdered medium (or weigh out individual components) in 1000 ml of distilled water.[11]

-

Addition of Glycerol: Add 10 ml of glycerol to the suspension.[11]

-

Dissolution: Heat the mixture to boiling with agitation to ensure complete dissolution.[11]

-

Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[11][12]

-

Pouring: Cool the sterilized medium to approximately 45-50°C and pour it into sterile Petri dishes.[13]

References

- 1. CETRIMIDE - Ataman Kimya [atamanchemicals.com]

- 2. Cetrimide | BHM Chemicals [bhm-chemicals.com]

- 4. 1119-97-7 CAS | CETRIMIDE | Quaternary Ammonium Compounds | Article No. 2669D [lobachemie.com]

- 5. medkoo.com [medkoo.com]

- 6. nbinno.com [nbinno.com]

- 7. Cetrimide - CD Formulation [formulationbio.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. ijcrt.org [ijcrt.org]

- 10. scribd.com [scribd.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. microbenotes.com [microbenotes.com]

- 13. exodocientifica.com.br [exodocientifica.com.br]

An In-depth Technical Guide to the Antimicrobial Spectrum of Cetrimide Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrimide (B107326), a quaternary ammonium (B1175870) compound, is a cationic surfactant with well-documented antiseptic and disinfectant properties. Its broad-spectrum antimicrobial activity makes it a crucial component in various pharmaceutical and clinical applications, notably in selective media for the isolation of specific bacteria.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of Cetrimide against clinically relevant gram-positive and gram-negative bacteria. It delves into its mechanism of action, presents quantitative susceptibility data, details experimental protocols for its evaluation, and provides visual representations of its activity and testing workflows.

Mechanism of Action

As a cationic surfactant, the primary antimicrobial action of Cetrimide involves the disruption of bacterial cell membranes. The positively charged quaternary ammonium head of the Cetrimide molecule electrostatically interacts with negatively charged components of the bacterial cell envelope. This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components such as potassium ions and 260-nm absorbing materials (indicative of nucleic acids), and ultimately, cell death.[1][2]

Differential Interaction with Gram-Positive and Gram-Negative Bacteria

The distinct cell wall structures of gram-positive and gram-negative bacteria lead to differential interactions with Cetrimide.

-

Gram-Positive Bacteria: The thick peptidoglycan layer of gram-positive bacteria is rich in negatively charged teichoic acids.[3][4][5] The cationic head of Cetrimide binds to these teichoic acids, facilitating its accumulation at the cell surface and subsequent disruption of the underlying cytoplasmic membrane.[6]

-

Gram-Negative Bacteria: The outer membrane of gram-negative bacteria presents a more complex barrier, with the outer leaflet composed of lipopolysaccharide (LPS).[7][8] The negatively charged phosphate (B84403) groups on the LPS molecules serve as initial binding sites for the cationic Cetrimide. This interaction disrupts the integrity of the outer membrane, allowing Cetrimide to traverse this barrier and access the inner cytoplasmic membrane, which it then disrupts in a manner similar to its action on gram-positive bacteria.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Teichoic acid - Wikipedia [en.wikipedia.org]

- 4. Teichoic acids are temporal and spatial regulators of peptidoglycan cross-linking in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idstewardship.com [idstewardship.com]

- 6. Effect of cetrimide 2% with and without photodynamic therapy to reduce Streptococcus mutans burden in dentinal carious lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of lipopolysaccharide in antimicrobial and cell penetrating peptide membrane interactions probed by deuterium NMR of whole cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improvement of outer membrane-permeabilizing and lipopolysaccharide-binding activities of an antimicrobial cationic peptide by C-terminal modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Principles of Cetrimide Agar for Selective Isolation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Cetrimide (B107326) agar (B569324), a selective medium crucial for the isolation of Pseudomonas aeruginosa. It delves into the medium's composition, the intricate mechanisms of its selective action, and the practical aspects of its application in research and clinical settings.

Executive Summary

Cetrimide agar is a cornerstone of microbiology for the selective isolation and presumptive identification of Pseudomonas aeruginosa. Its efficacy lies in the synergistic action of its components, which simultaneously inhibit the growth of a broad spectrum of microorganisms while promoting the characteristic growth and pigment production of P. aeruginosa. This technical guide will explore the biochemical basis of this selectivity, provide detailed experimental protocols, and present quantitative data to support its performance.

Core Principles of Cetrimide Agar

Composition and Function of Components

The selective and differential properties of Cetrimide agar are a direct result of its specific formulation. Each component plays a critical role in achieving the desired outcome of isolating P. aeruginosa.

| Component | Concentration (g/L) | Function |

| Gelatin Peptone | 20.0 | Provides essential nutrients, including nitrogen, vitamins, and amino acids, to support bacterial growth.[1] |

| Magnesium Chloride (MgCl₂) | 1.4 | Stimulates the production of pyocyanin, a blue-green pigment characteristic of P. aeruginosa.[1] |

| Potassium Sulfate (K₂SO₄) | 10.0 | Enhances the production of pyoverdin (B1241691) (fluorescein), a yellow-green fluorescent pigment.[1] |

| Cetrimide (Cetyltrimethylammonium Bromide) | 0.3 | Acts as the primary selective agent, inhibiting a wide range of microorganisms.[1][2] |

| Glycerol (B35011) | 10.0 mL | Serves as a carbon source for P. aeruginosa.[1][2] |

| Agar | 13.6 - 15.0 | A solidifying agent that provides a surface for bacterial growth.[1][2] |

| Final pH | 7.2 ± 0.2 | Optimal pH for the growth of P. aeruginosa. |

Mechanism of Selective Action

The cornerstone of Cetrimide agar's selectivity is the quaternary ammonium (B1175870) compound, cetrimide. This cationic detergent exhibits a potent antimicrobial effect on a wide variety of bacteria, with the notable exception of P. aeruginosa, which demonstrates a higher tolerance.

The mechanism of action of cetrimide is multifaceted and primarily targets the bacterial cell membrane. As a cationic surfactant, it interacts with the negatively charged components of the bacterial cell envelope, leading to a cascade of disruptive events:

-

Membrane Disruption: Cetrimide molecules intercalate into the lipid bilayer of the cell membrane, disrupting its structural integrity.[1] This leads to a loss of membrane fluidity and the formation of pores.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions, nitrogen, and phosphorus.[2][3] This loss of vital molecules disrupts cellular homeostasis.

-

Enzyme Inactivation: The detergent properties of cetrimide can denature and inactivate essential membrane-bound enzymes, including those involved in the respiratory chain.

-

Dissipation of Membrane Potential: The influx and efflux of ions across the damaged membrane lead to the dissipation of the proton motive force, a critical component of cellular energy production.

Pseudomonas aeruginosa exhibits a greater intrinsic resistance to cetrimide compared to many other bacteria. This resistance is partly attributed to the composition of its outer membrane and the presence of efflux pumps that can actively transport cetrimide out of the cell.

Quantitative Performance Data

The performance of Cetrimide agar in selectively isolating P. aeruginosa and inhibiting other microorganisms has been quantified in various studies.

Minimum Inhibitory Concentrations (MIC) of Cetrimide

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of cetrimide against several clinically relevant bacteria, highlighting the higher resistance of P. aeruginosa.

| Microorganism | MIC of Cetrimide (µg/mL) |

| Pseudomonas aeruginosa | 400 |

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 50 |

Source: Resistance Index of Penicillin-Resistant Bacteria to Various Physicochemical Agents - PMC[4]

Performance of a Novel Cetrimide-Containing Agar (CKNA)

A study evaluated a new selective agar medium, CKNA, containing cetrimide, kanamycin (B1662678), and nalidixic acid, and compared its performance to other selective agars for the isolation of P. aeruginosa from clinical specimens.

| Medium | Sensitivity Rate (%) | Specificity Rate (%) |

| CKNA | 88.2 | 99.2 |

| NAC (Nalidixic Acid Cetrimide agar) | 81.3 | 98.4 |

| PASA (Pseudomonas Aeruginosa Selective Agar) | 79.2 | 99.2 |

| CET (Pseudosel™ agar) | 84.0 | 99.7 |

Source: Evaluation of a new agar medium containing cetrimide, kanamycin and nalidixic acid for isolation and enhancement of pigment production of Pseudomonas aeruginosa in clinical samples - PubMed[5]

Experimental Protocols

Preparation of Cetrimide Agar

This protocol outlines the standard procedure for preparing Cetrimide agar in the laboratory.

-

Suspend Ingredients: Suspend 45.3 to 46.7 grams of Cetrimide agar base powder in 1 liter of distilled water.

-

Add Glycerol: Add 10 mL of glycerol to the suspension.

-

Dissolve: Heat the mixture to boiling with frequent agitation to ensure complete dissolution of the medium.

-

Sterilize: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.

-

Cool and Pour: Cool the sterilized medium to 45-50°C in a water bath.

-

Aseptic Dispensing: Aseptically pour the cooled agar into sterile Petri dishes.

-

Solidification: Allow the agar to solidify at room temperature.

-

Storage: Store the prepared plates at 2-8°C in the dark.

Quality Control Protocol

To ensure the reliability of the Cetrimide agar, a quality control check should be performed using standard reference strains.

-

Inoculation: Inoculate labeled Cetrimide agar plates with the following ATCC strains:

-

Pseudomonas aeruginosa ATCC 27853 (or ATCC 9027)

-

Escherichia coli ATCC 25922

-

Staphylococcus aureus ATCC 25923

-

-

Incubation: Incubate the plates aerobically at 35 ± 2°C for 18-24 hours.

-

Observation and Interpretation: After incubation, observe the plates for growth and pigment production.

| Organism | Expected Result on Cetrimide Agar |

| Pseudomonas aeruginosa ATCC 27853 | Good growth; colonies may exhibit a blue-green pigment (pyocyanin) and/or fluoresce under UV light (pyoverdin). |

| Escherichia coli ATCC 25922 | Inhibition of growth. |

| Staphylococcus aureus ATCC 25923 | Inhibition of growth. |

Visualizing the Mechanism and Workflow

Mechanism of Cetrimide's Selective Action

The following diagram illustrates the molecular mechanism by which cetrimide selectively inhibits susceptible bacteria while allowing P. aeruginosa to grow.

Caption: Mechanism of Cetrimide's selective action on susceptible bacteria versus P. aeruginosa.

Experimental Workflow for Selective Isolation

The following diagram outlines the typical experimental workflow for using Cetrimide agar to isolate P. aeruginosa from a mixed sample.

Caption: Experimental workflow for the selective isolation of P. aeruginosa using Cetrimide agar.

Conclusion

Cetrimide agar remains an indispensable tool for the selective isolation of Pseudomonas aeruginosa. Its efficacy is rooted in the well-defined mechanism of its primary selective agent, cetrimide, which effectively inhibits a broad range of microorganisms while being tolerated by P. aeruginosa. The additional components that enhance the characteristic pigment production of P. aeruginosa further aid in its presumptive identification. For researchers, scientists, and drug development professionals, a thorough understanding of these core principles is essential for the accurate and reliable use of this important microbiological medium.

References

- 1. microbenotes.com [microbenotes.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. Resistance Index of Penicillin-Resistant Bacteria to Various Physicochemical Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of a new agar medium containing cetrimide, kanamycin and nalidixic acid for isolation and enhancement of pigment production of Pseudomonas aeruginosa in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on Citramide-Based Polymers for Drug Delivery: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging field of citramide-based polymers for drug delivery applications. This compound-based polymers, derived from the biocompatible and biodegradable monomer citric acid, offer a versatile platform for the development of novel drug carriers. This document outlines the synthesis, drug loading and release characteristics, and biocompatibility of these polymers, providing researchers with the foundational knowledge to explore their potential in advanced drug delivery systems.

Core Concepts in this compound-Based Polymer Drug Delivery

This compound-based polymers are a class of polymers synthesized from citric acid and various diamine or diol co-monomers. The presence of amide or ester linkages, along with the inherent functionality of citric acid (three carboxyl groups and one hydroxyl group), allows for the creation of polymers with tunable properties. These polymers can be designed to be linear, branched, or dendrimeric, offering a wide range of architectures for drug encapsulation and delivery. The biodegradable nature of the ester and amide bonds is a key advantage, as the polymers can break down into non-toxic, endogenous molecules.[1]

The drug delivery mechanism of this compound-based polymers typically involves the encapsulation of a therapeutic agent within the polymer matrix, followed by its controlled release. The release can be modulated by several factors, including the polymer's degradation rate, the drug's solubility, and the surrounding microenvironment, such as pH.[2] The versatility of citric acid-based polymers allows for their use in various drug delivery systems, including nanoparticles, hydrogels, and polymer-drug conjugates.[3][4]

Data Presentation

Physicochemical Properties of this compound-Based Nanoparticles

The size and surface charge of nanoparticles are critical parameters that influence their in vivo behavior, including circulation time, cellular uptake, and biodistribution. Dynamic light scattering (DLS) is a common technique used to characterize these properties.

| Polymer System | Generation | Particle Size (nm) | Reference |

| Citric acid-polyethylene glycol-citric acid (CPEGC) dendrimer | G1 | 16 | [2] |

| CPEGC dendrimer | G2 | 20 | [2] |

| CPEGC dendrimer | G3 | 45 | [2] |

| Imidazole-functionalized CPEGC dendrimer | G1-Imz | 16 | [2] |

| Imidazole-functionalized CPEGC dendrimer | G2-Imz | 20 | [2] |

| Imidazole-functionalized CPEGC dendrimer | G3-Imz | 45 | [2] |

Drug Loading and Encapsulation Efficiency

The efficiency with which a drug is loaded into a polymer carrier is a key determinant of its therapeutic potential. Drug loading content (DLC) and encapsulation efficiency (EE) are two important metrics used to quantify this.

Note: Specific quantitative data for a wide range of drugs in various this compound-based polymers is not extensively available in the reviewed literature. The following table presents representative data from studies on polymeric nanoparticles to illustrate the typical ranges observed.